CID 6328284
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Overview
Description
N,N-Diisopropylethylamine . It is a tertiary amine commonly used in organic chemistry as a non-nucleophilic base. This compound is particularly valued for its ability to act as a base without participating in nucleophilic substitution reactions, making it useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diisopropylethylamine can be synthesized through the alkylation of diisopropylamine with ethyl bromide. The reaction typically involves the following steps:
Reactants: Diisopropylamine and ethyl bromide.
Solvent: Anhydrous ether or another suitable solvent.
Catalyst: Potassium carbonate or another suitable base.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by distillation to purify the product.
Industrial Production Methods
In industrial settings, N,N-Diisopropylethylamine is produced on a larger scale using similar synthetic routes but with optimized conditions to increase yield and efficiency. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropylethylamine undergoes several types of chemical reactions, including:
Acid-Base Reactions: It acts as a base and can neutralize acids.
Substitution Reactions: While it is generally non-nucleophilic, it can participate in substitution reactions under specific conditions.
Complex Formation: It can form complexes with metal ions.
Common Reagents and Conditions
Acid-Base Reactions: Common acids used include hydrochloric acid and sulfuric acid.
Substitution Reactions: Reagents such as alkyl halides can be used under controlled conditions.
Complex Formation: Metal salts like copper(II) chloride can be used to form complexes.
Major Products
Acid-Base Reactions: The major products are the corresponding salts.
Substitution Reactions: The products depend on the specific reactants used.
Complex Formation: Metal-amine complexes are formed.
Scientific Research Applications
N,N-Diisopropylethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a base in various organic synthesis reactions, including the formation of amides, esters, and other derivatives.
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the preparation of drugs and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
N,N-Diisopropylethylamine exerts its effects primarily through its basicity. It can deprotonate acids, facilitating various chemical reactions. The molecular targets include acidic protons in organic molecules, and the pathways involved are typically those related to acid-base chemistry.
Comparison with Similar Compounds
Similar Compounds
Triethylamine: Another tertiary amine used as a base in organic synthesis.
Diisopropylamine: A secondary amine with similar applications but different reactivity.
Pyridine: A heterocyclic amine used as a base and solvent in organic reactions.
Uniqueness
N,N-Diisopropylethylamine is unique due to its steric hindrance, which makes it less nucleophilic compared to other amines. This property allows it to act as a base without participating in unwanted side reactions, making it particularly useful in selective synthesis applications.
Properties
CAS No. |
51584-27-1 |
---|---|
Molecular Formula |
C10H14OPSe |
Molecular Weight |
260.16 g/mol |
InChI |
InChI=1S/C10H14OPSe/c1-10(2,3)12(11,13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
ARBSGPXQXBFNHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)[Se] |
Origin of Product |
United States |
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